molecular formula C8H16ClN3O B3046368 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride CAS No. 1235439-76-5

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride

Cat. No.: B3046368
CAS No.: 1235439-76-5
M. Wt: 205.68
InChI Key: AURHWNKGACLLQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common synthetic route involves the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include mild temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride can be compared with other similar compounds that feature the 1,2,4-oxadiazole ring. Some similar compounds include:

Properties

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-6(2)8-10-7(12-11-8)4-3-5-9;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURHWNKGACLLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-76-5
Record name 1,2,4-Oxadiazole-5-propanamine, 3-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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